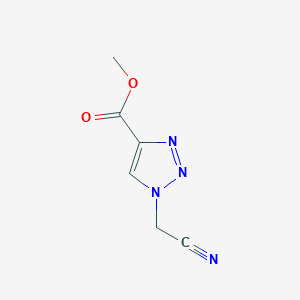

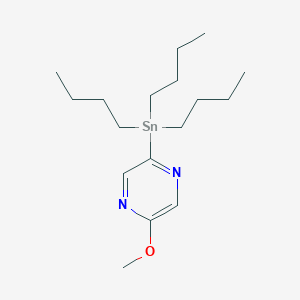

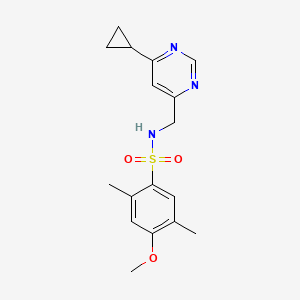

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate has been developed and applied as a ligand for gold(I) cations, demonstrating significant catalytic efficiency in both allene synthesis and alkyne hydration with low catalyst loadings. This showcases its potential in facilitating diverse chemical transformations (Hu et al., 2019).

Catalysis and Ligand Efficiency

The compound's utilization extends to catalytic activations where it has been explored as part of Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have shown effectiveness in various oxidation and transfer hydrogenation reactions, indicating the versatility and potential of this compound in catalytic applications (Saleem et al., 2014).

Supramolecular Interactions

Beyond its synthetic utility, this compound contributes to the study of supramolecular interactions, where the nitrogen-rich triazole core facilitates complexation, ion recognition, and catalysis. This aspect underlines the broad applicability of 1,2,3-triazoles in areas ranging from anion recognition to the development of new materials and catalytic systems (Schulze & Schubert, 2014).

Structural Analysis

Investigations into the crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provide insights into their conformation and electron density distribution. These structural analyses contribute to a deeper understanding of the reactivity and potential interactions of triazole compounds, aiding in the design of new molecules with tailored properties (Boechat et al., 2010).

Click Chemistry and Glycoscience Applications

The versatility of 1,2,3-triazoles, achieved through click chemistry, extends to glycoscience, where they serve as scaffolds for constructing diverse glycohybrids and glycoconjugates. These applications demonstrate the role of triazole derivatives in the synthesis of complex molecules for biological, pharmaceutical, and material science research (Agrahari et al., 2021).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes involved in critical biochemical pathways .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as therapeutic agents .

Result of Action

Similar compounds have been shown to exhibit significant activity in various cell lines, indicating their potential as therapeutic agents .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

特性

IUPAC Name |

methyl 1-(cyanomethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOZBLISOCBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

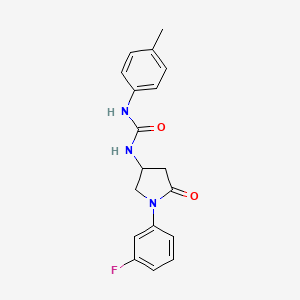

![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)

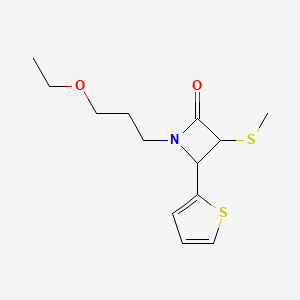

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

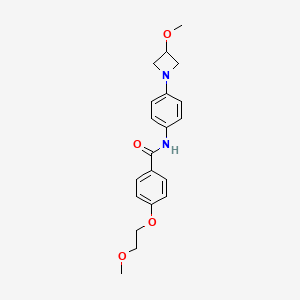

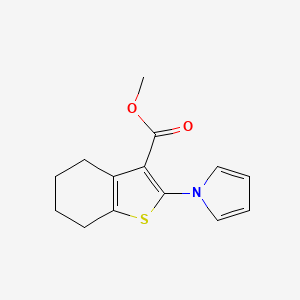

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)